molecular formula C8H8O2S B1489396 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde CAS No. 1554122-57-4

4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde

Cat. No. B1489396
M. Wt: 168.21 g/mol
InChI Key: SXXOVAQLFXPFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde” seems to be a derivative of thieno[2,3-c]pyran . Thieno[2,3-c]pyran is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

While specific synthesis methods for “4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde” were not found, there are general methods for synthesizing thieno[2,3-c]pyran derivatives. For instance, the Gewald reaction of 2,2-dimethyltetrahydropyran-4-one with cyanoacetic acid derivatives and sulfur in a basic medium can be used to synthesize thieno[2,3-c]pyrans .

Scientific Research Applications

Synthesis of New Compounds

  • Anticonvulsant Activity : A study optimized the conditions for the Gewald synthesis of 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyrans from 2,2-dimethyltetrahydropyran-4-ones, developing a procedure for synthesizing new pyrano[4′,3′:4,5]thieno[2,3-b]pyridines. This work explored the anticonvulsant activity of the synthesized compounds (Paronikyan et al., 2020).

Chemical Synthesis and Properties

  • Synthesis Techniques : Research has detailed the synthesis of derivatives, including discussions on the reactions with alcohols to obtain potential biologically active derivatives of similar compounds. Such studies highlight the chemical versatility and potential applications of this compound in developing new antiseptics and other biologically active derivatives (Keiko et al., 2008).

  • Crystal Structure Analysis : Another study presented the crystal structure of a fungal metabolite closely related to thieno pyran compounds, providing insights into the molecular architecture that can influence the design of new synthetic analogs with potential applications in various fields of chemistry and biology (Lo Presti et al., 2003).

Application in Heterocyclic Chemistry

  • Heterocyclic Scaffold Development : There is a focus on the synthesis of thieno[2,3-d]thiazole and related heterocyclic scaffolds from thiazolidine-2,4-dione, demonstrating the utility of thieno pyran derivatives in constructing complex heterocyclic structures for pharmaceutical research (Athmani et al., 1992).

  • Novel Reagents for Heterocycle Synthesis : Research on polyfunctional acetoacetates related to thieno pyran compounds has led to new methods for synthesizing heterocycles, highlighting the compound's role in facilitating the development of novel heterocyclic structures with potential therapeutic applications (Rodinovskaya et al., 2006).

properties

IUPAC Name

5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-3-6-5-11-8-4-10-2-1-7(6)8/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXOVAQLFXPFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde
Reactant of Route 2
4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde
Reactant of Route 3
4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde
Reactant of Route 6
4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.